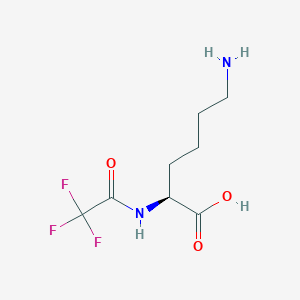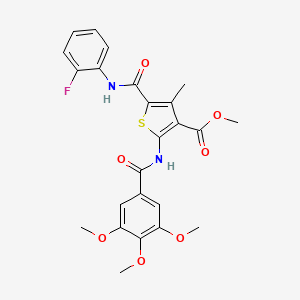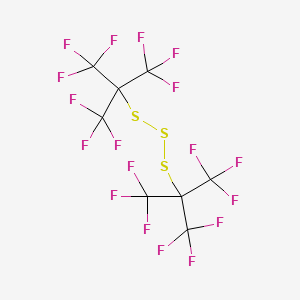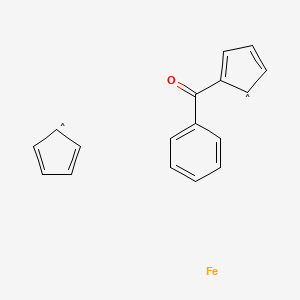
trifluoroacetyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysine, N2-(2,2,2-trifluoroacetyl)- is a derivative of the essential amino acid L-lysine. This compound is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the lysine molecule. The trifluoroacetyl group imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Lysine, N2-(2,2,2-trifluoroacetyl)- is typically synthesized by reacting L-lysine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective acylation of the amino group. The general reaction scheme is as follows:
L-lysine+trifluoroacetic anhydride→L-Lysine, N2-(2,2,2-trifluoroacetyl)-+by-products
The reaction is usually performed in an organic solvent such as dichloromethane or acetonitrile, and the reaction mixture is stirred at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of L-Lysine, N2-(2,2,2-trifluoroacetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The purification of the compound is typically achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysine, N2-(2,2,2-trifluoroacetyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to remove the trifluoroacetyl group, yielding L-lysine and trifluoroacetic acid.
Condensation Reactions: It can participate in condensation reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Condensation Reactions: Coupling agents such as carbodiimides are used to facilitate peptide bond formation.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: L-lysine and trifluoroacetic acid.
Condensation Reactions: Peptides or polypeptides containing L-Lysine, N2-(2,2,2-trifluoroacetyl)-.
Applications De Recherche Scientifique
L-Lysine, N2-(2,2,2-trifluoroacetyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein structure and function, particularly in the modification of lysine residues in proteins.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of synthetic polypeptides and as a reagent in nonaqueous capillary electrophoresis (NACE)
Mécanisme D'action
The mechanism of action of L-Lysine, N2-(2,2,2-trifluoroacetyl)- involves its interaction with specific molecular targets. The trifluoroacetyl group can inhibit enzymes such as L-lysine cyclodeaminase by binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, including those involved in amino acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nε-Trifluoroacetyl-L-lysine: Another derivative of L-lysine with a trifluoroacetyl group attached to the epsilon amino group.
Nα-Acetyl-L-lysine: A derivative with an acetyl group attached to the alpha amino group.
Boc-Lys-OH: A derivative with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group.
Uniqueness
L-Lysine, N2-(2,2,2-trifluoroacetyl)- is unique due to the specific positioning of the trifluoroacetyl group on the nitrogen atom, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective modification of lysine residues .
Propriétés
Numéro CAS |
21761-08-0 |
|---|---|
Formule moléculaire |
C8H13F3N2O3 |
Poids moléculaire |
242.20 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-5(6(14)15)3-1-2-4-12/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m0/s1 |
Clé InChI |
KNCHTBNNSQSLRV-YFKPBYRVSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)O)NC(=O)C(F)(F)F |
SMILES canonique |
C(CCN)CC(C(=O)O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12063120.png)





![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)

![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)

![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)
